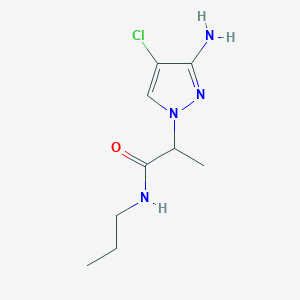
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-propylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-propylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-propylpropanamide typically involves the reaction of 3-amino-4-chloro-1H-pyrazole with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reaction time, to optimize yield and purity. The final product is typically purified using techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-propylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-propylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid
- 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride
- 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide
Uniqueness
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-propylpropanamide is unique due to its specific structural features, such as the propyl group attached to the pyrazole ring
Eigenschaften
Molekularformel |
C9H15ClN4O |
|---|---|
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
2-(3-amino-4-chloropyrazol-1-yl)-N-propylpropanamide |
InChI |
InChI=1S/C9H15ClN4O/c1-3-4-12-9(15)6(2)14-5-7(10)8(11)13-14/h5-6H,3-4H2,1-2H3,(H2,11,13)(H,12,15) |
InChI-Schlüssel |
WVOZHSHYIKEZOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C(C)N1C=C(C(=N1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Benzo[b]thiophen-3-ylmethoxy)azetidine](/img/structure/B13487448.png)
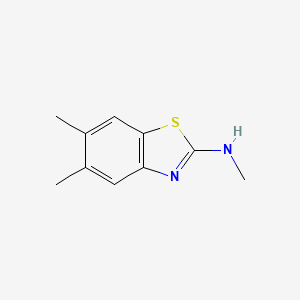
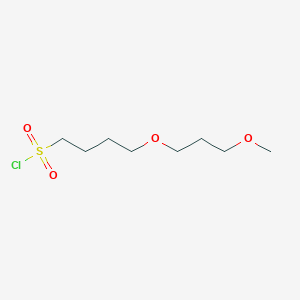
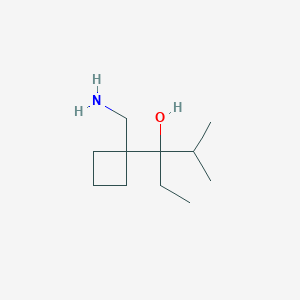


![Lithium 2-(benzo[c]isothiazol-3-yl)acetate](/img/structure/B13487471.png)
![N-methylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13487485.png)



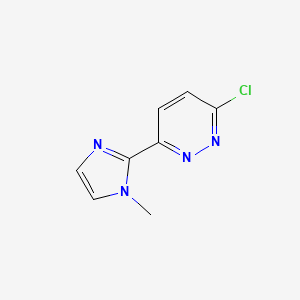
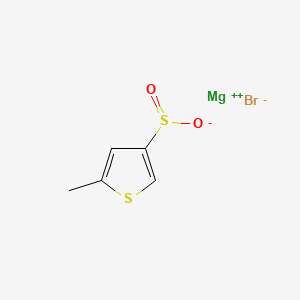
![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)
